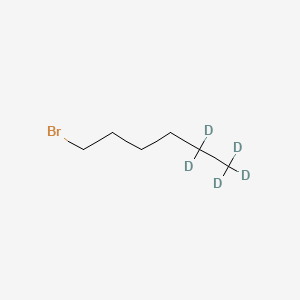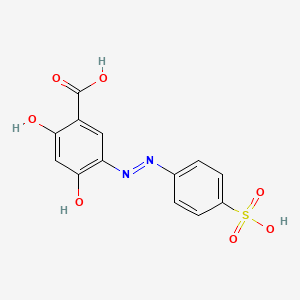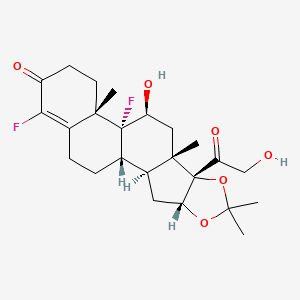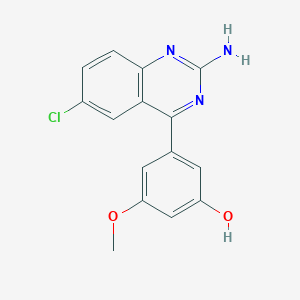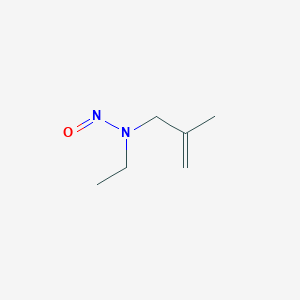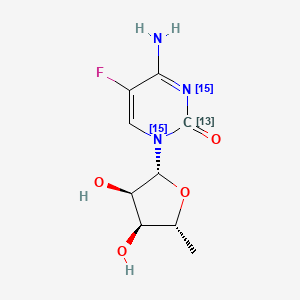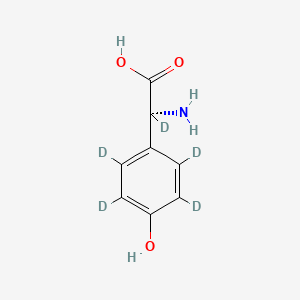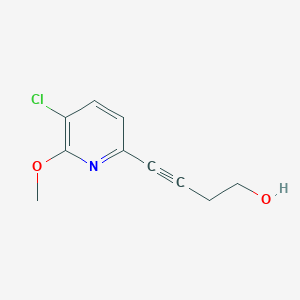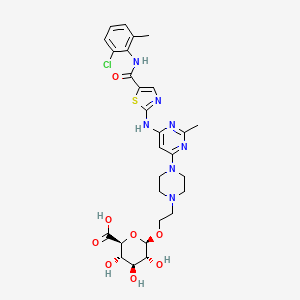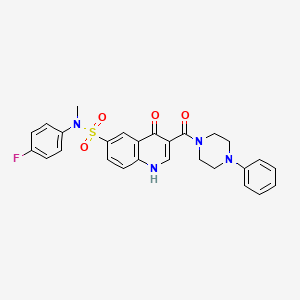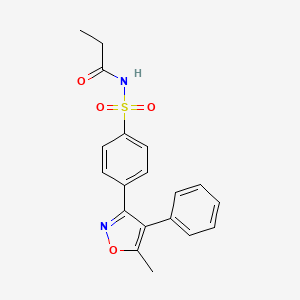
Parecoxib Regio Isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parecoxib regio isomer is a derivative of parecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Parecoxib is commonly used as an anti-inflammatory agent and is known for its effectiveness in managing postoperative pain. The regio isomer of parecoxib refers to a compound with the same molecular formula but with a different arrangement of atoms, leading to distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of parecoxib regio isomers typically involves the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride . This reaction is carried out under mild conditions, allowing for the formation of 4,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted isoxazoles . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, molecular iodine, and hydroxylamine .
Industrial Production Methods
Industrial production of parecoxib regio isomers may involve large-scale cyclocondensation reactions using β-enamino diketones and hydroxylamine hydrochloride. The reaction conditions are optimized to ensure high yield and purity of the desired isomer. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to separate and purify the regio isomers .
Analyse Des Réactions Chimiques
Types of Reactions
Parecoxib regio isomers undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce different substituents on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-butyllithium . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired regioselectivity.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can have different pharmacological properties depending on the substituents introduced .
Applications De Recherche Scientifique
Parecoxib regio isomers have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of other heterocyclic compounds.
Biology: Studied for their potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Investigated for their use in managing pain and inflammation, particularly in postoperative settings.
Mécanisme D'action
Parecoxib regio isomers exert their effects by selectively inhibiting the COX-2 enzyme, which is involved in the biosynthesis of prostaglandins . By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain . The molecular targets include the active site of the COX-2 enzyme, where the isoxazole ring interacts with key amino acid residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Valdecoxib: The active metabolite of parecoxib, also a selective COX-2 inhibitor.
Uniqueness
Parecoxib regio isomers are unique due to their specific arrangement of atoms, which can lead to different pharmacological profiles compared to other COX-2 inhibitors. The regioselectivity in their synthesis allows for the production of isomers with distinct properties, potentially offering advantages in terms of efficacy and safety .
Propriétés
Formule moléculaire |
C19H18N2O4S |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
N-[4-(5-methyl-4-phenyl-1,2-oxazol-3-yl)phenyl]sulfonylpropanamide |
InChI |
InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-15(10-12-16)19-18(13(2)25-20-19)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,22) |
Clé InChI |
QCUMXPUCVFBESN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=C2C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


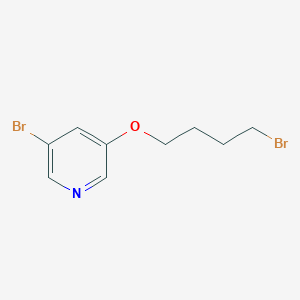
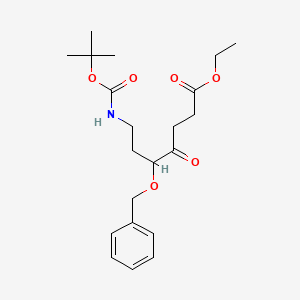
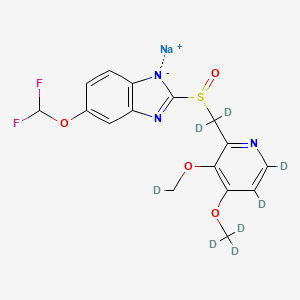
![ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate](/img/structure/B13856224.png)
